(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide
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Overview
Description
(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is a chemical compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, a hydroxypropyl group, and a cyanamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3-chloropropanol in the presence of a base, followed by the addition of cyanogen bromide to introduce the cyanamide group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Formation of 3-chloro-4-fluorophenyl-(3-oxopropyl)cyanamide.
Reduction: Formation of 3-chloro-4-fluorophenyl-(3-aminopropyl)cyanamide.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which (3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide exerts its effects involves interactions with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chloro and fluoro substituents may enhance the compound’s binding affinity to certain receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-fluorophenyl)cyanamide
- (3-Hydroxypropyl)cyanamide
- (4-Fluorophenyl)-(3-hydroxypropyl)cyanamide
Uniqueness
(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-9-6-8(2-3-10(9)12)14(7-13)4-1-5-15/h2-3,6,15H,1,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQAPWLVJZSAQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCO)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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